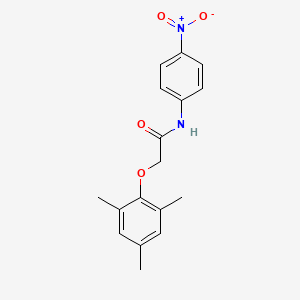![molecular formula C18H22O3 B5136824 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5136824.png)
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene, also known as Bisoprolol, is a beta-blocker drug that is commonly used in the treatment of hypertension, angina, and heart failure. Beta-blockers work by blocking the action of adrenaline and noradrenaline, which are hormones that increase heart rate and blood pressure. Bisoprolol is a highly selective beta-1 blocker, which means that it targets the beta-1 receptors in the heart, resulting in a decrease in heart rate and blood pressure.
Mécanisme D'action
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene works by selectively blocking the beta-1 receptors in the heart, which results in a decrease in heart rate and blood pressure. This action reduces the workload on the heart and improves its efficiency. This compound also has antiarrhythmic effects, which can help to prevent abnormal heart rhythms.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It can decrease heart rate, blood pressure, and cardiac output. It can also increase the ejection fraction, which is a measure of the heart's pumping efficiency. This compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular diseases. Additionally, this compound has been shown to have antioxidant effects, which can help to protect the heart from damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has a number of advantages and limitations for lab experiments. One advantage is that it is a highly selective beta-1 blocker, which means that it has fewer side effects than non-selective beta-blockers. Another advantage is that it has a long half-life, which allows for once-daily dosing. However, one limitation is that it is not suitable for use in animal studies due to its high selectivity for beta-1 receptors in humans.
Orientations Futures
There are several future directions for research on 1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene. One area of research is the potential use of this compound in the treatment of other cardiovascular diseases such as arrhythmia and myocardial infarction. Another area of research is the investigation of this compound's effects on exercise performance, cognitive function, and anxiety. Additionally, there is a need for further research into the anti-inflammatory and antioxidant effects of this compound, and how these effects may be beneficial in the treatment of cardiovascular diseases.
Méthodes De Synthèse
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene can be synthesized through a multistep process that involves the reaction of 2,3-dimethylphenol with 3-chloropropyl chloride to produce 1-(3-chloropropoxy)-2,3-dimethylbenzene. This intermediate is then reacted with 2-methoxyphenol in the presence of a base to produce the final product, this compound.
Applications De Recherche Scientifique
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has been extensively studied for its therapeutic effects in the treatment of hypertension, angina, and heart failure. It has also been investigated for its potential use in the treatment of other cardiovascular diseases such as arrhythmia and myocardial infarction. In addition, this compound has been studied for its effects on exercise performance, cognitive function, and anxiety.
Propriétés
IUPAC Name |
1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-8-6-11-16(15(14)2)20-12-7-13-21-18-10-5-4-9-17(18)19-3/h4-6,8-11H,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POENUMJCCHTPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5136744.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5136746.png)
![3-methyl-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136756.png)

![3-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5136777.png)
![1-[(3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5136781.png)

![3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1-(2,4,6-trichlorophenyl)-1H-pyrazole](/img/structure/B5136811.png)

![3-[5-(dimethylamino)-2,4-pentadien-1-ylidene]-2,4-pentanedione](/img/structure/B5136821.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5136823.png)
![2-[4-(cyclopropylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5136830.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-bis(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5136837.png)
![N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5136841.png)
